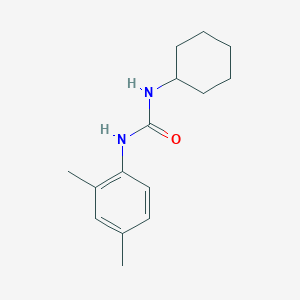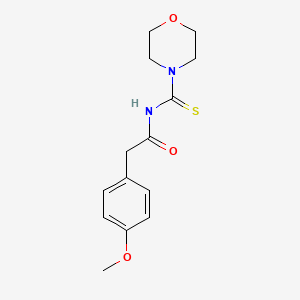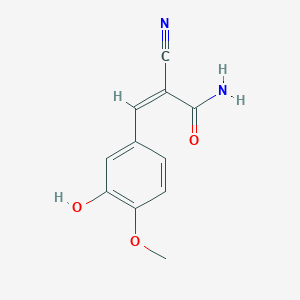
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide selectively inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including cell proliferation, survival, and differentiation. 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has also been shown to inhibit other signaling pathways, such as the epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor (IGF-1R) pathways.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vitro and in vivo. In inflammation and autoimmune disorders, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide suppresses the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and reduces disease severity in animal models. 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has several advantages for lab experiments, including its specificity and potency in inhibiting the JAK2/STAT3 signaling pathway, its availability as a commercial reagent, and its ability to inhibit multiple signaling pathways. However, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide also has some limitations, such as its potential off-target effects and its poor solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide, including its potential use in combination with other therapeutic agents, its efficacy and safety in clinical trials, and its potential use as a tool for studying the JAK2/STAT3 signaling pathway in various diseases. Other future directions include the development of more potent and selective JAK2/STAT3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the elucidation of the molecular mechanisms underlying 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide's effects on different cell types and diseases.
Synthesemethoden
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide can be synthesized through a multistep process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group into an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-chloro-2-methoxy-5-methylphenylamine to form an amide intermediate. The final step involves the introduction of a chloro group at the 5-position of the benzene ring using thionyl chloride.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often overactivated in cancer cells. In inflammation and autoimmune disorders, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the JAK2/STAT3 signaling pathway.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-6-13(15(22-3)8-12(9)18)19-16(20)11-7-10(17)4-5-14(11)21-2/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRUTTLYPMORKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)


![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)

